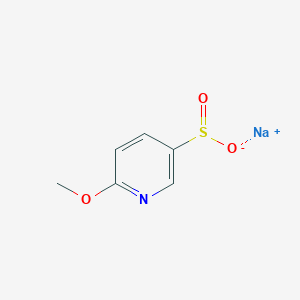
6-Fluoropyridine-2-sulfinicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoropyridine-2-sulfinicacid is a fluorinated pyridine derivative characterized by the presence of a fluorine atom at the sixth position and a sulfinic acid group at the second position of the pyridine ring. This compound is of significant interest due to its unique chemical properties, which are influenced by the electron-withdrawing effects of the fluorine atom and the sulfinic acid group. These properties make it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the nucleophilic substitution of a nitro group by fluorine, followed by the addition of hydrochloric acid to form the desired compound .
Industrial Production Methods: Industrial production of 6-Fluoropyridine-2-sulfinicacid often employs scalable and efficient synthetic routes, such as the use of transition-metal-free one-pot methods. These methods offer high efficiency and compatibility under mild reaction conditions, utilizing readily available and easy-to-handle reagents .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoropyridine-2-sulfinicacid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form sulfides.
Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoropyridine-2-sulfinicacid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, aiding in the study of enzyme mechanisms and drug interactions.
Medicine: Fluorinated pyridine derivatives are explored for their potential as imaging agents in radiotherapy and as components of pharmaceuticals.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals due to its unique reactivity and stability
Mechanism of Action
The mechanism of action of 6-Fluoropyridine-2-sulfinicacid is primarily influenced by the electron-withdrawing effects of the fluorine atom and the sulfinic acid group. These effects alter the electronic distribution within the pyridine ring, making it less basic and more reactive towards nucleophiles and electrophiles. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, electrostatic interactions, and covalent modifications .
Comparison with Similar Compounds
2-Fluoropyridine: Lacks the sulfinic acid group, making it less reactive in certain chemical transformations.
3-Fluoropyridine: The fluorine atom is positioned differently, leading to variations in reactivity and applications.
4-Fluoropyridine: Similar to 3-Fluoropyridine but with distinct electronic properties due to the position of the fluorine atom.
Uniqueness: 6-Fluoropyridine-2-sulfinicacid is unique due to the combined presence of the fluorine atom and the sulfinic acid group, which imparts distinct reactivity and stability. This combination makes it particularly valuable in synthetic chemistry and various industrial applications .
Properties
Molecular Formula |
C5H4FNO2S |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
6-fluoropyridine-2-sulfinic acid |
InChI |
InChI=1S/C5H4FNO2S/c6-4-2-1-3-5(7-4)10(8)9/h1-3H,(H,8,9) |
InChI Key |
AYPRODCYCVTCQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)S(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



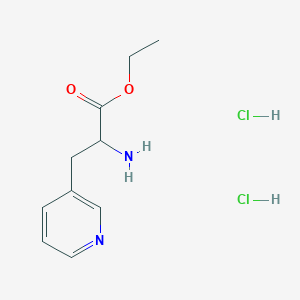
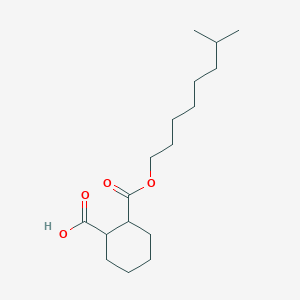
![(2-Cyclopropyl-1-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B13127330.png)

![(3aR,7S,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrole-7-carboxylic acid](/img/structure/B13127346.png)
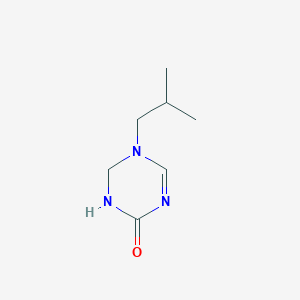

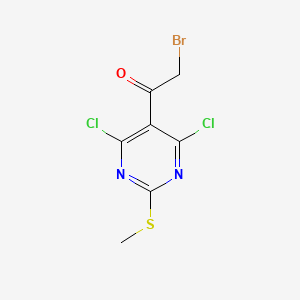
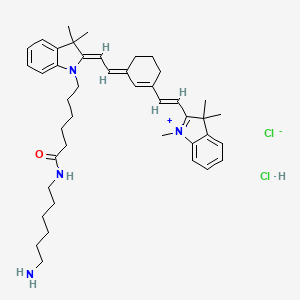
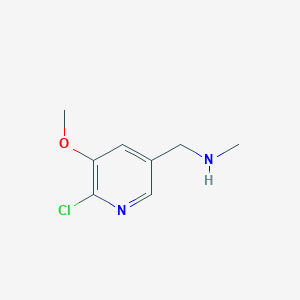
![2-(5-Methyl-1H-benzo[d]imidazol-2(3H)-ylidene)malononitrile](/img/structure/B13127400.png)

